(2-hydrazinylpyridin-3-yl)boronic acid
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Overview
Description
(2-Hydrazinylpyridin-3-yl)boronic acid is a compound that belongs to the class of pyridinylboronic acids These compounds are characterized by the presence of a boronic acid group attached to a pyridine ringPyridinylboronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form stable complexes with diols and other Lewis bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydrazinylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: (2-Hydrazinylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydrazinyl group can be reduced to form amines or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions ortho and para to the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents and catalysts such as palladium or copper are used for substitution reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Amines and hydrazine derivatives.
Substitution: Various substituted pyridinylboronic acids.
Scientific Research Applications
(2-Hydrazinylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-hydrazinylpyridin-3-yl)boronic acid involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, and the hydrazinyl group, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Pyridinylboronic Acids: These compounds share the pyridine ring and boronic acid group but lack the hydrazinyl group, which imparts unique reactivity to (2-hydrazinylpyridin-3-yl)boronic acid.
Phenylboronic Acids: These compounds have a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
Borinic Acids: These compounds contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness: This group allows for additional interactions and transformations, making the compound versatile in various fields of research and industry .
Properties
CAS No. |
1003043-52-4 |
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Molecular Formula |
C5H8BN3O2 |
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(2-hydrazinylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3,10-11H,7H2,(H,8,9) |
InChI Key |
CYPDAPMYRAGLCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NN)(O)O |
Origin of Product |
United States |
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